BenchChemオンラインストアへようこそ!

3,5-Dihydroxycinnamic acid

Anti-inflammatory In vivo pharmacology Hydroxycinnamic acid derivatives

3,5-Dihydroxycinnamic acid (3,5-DHCA) is the meta-dihydroxy regioisomer of caffeic acid. Unlike the catechol-based 3,4-isomer, 3,5-DHCA delivers dual COX-2/5-LOX inhibition—addressing the arachidonic acid shunt limitation of selective COX-2 inhibitors—and demonstrates superior anti-inflammatory efficacy in preclinical models. It is also a validated, selective urinary biomarker for gluten intake. Procure this scaffold for NSAID-alternative medicinal chemistry, biomarker assay development, or metabolomics reference standards.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Cat. No. B8663734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxycinnamic acid
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C=CC(=O)O
InChIInChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)
InChIKeyMFFCZSWTQMCKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxycinnamic Acid: Procurement-Grade Overview of a Meta-Dihydroxycinnamic Scaffold with Differentiated Anti-Inflammatory and Biomarker Utility


3,5-Dihydroxycinnamic acid (3,5-DHCA; CAS 28374-93-8 / 127791-54-2) is a hydroxycinnamic acid (HCA) positional isomer of the well-known dietary polyphenol caffeic acid (3,4-dihydroxycinnamic acid) [1]. Unlike its ortho-dihydroxy (catechol-bearing) isomer, 3,5-DHCA carries two hydroxyl groups at the meta positions (3 and 5) of the phenyl ring, fundamentally altering its radical-scavenging mechanism, enzyme inhibition profile, and metabolic fate [2]. The compound is an endogenous human urinary metabolite and has recently been validated as a selective biomarker of gluten intake [3]. While the broader HCA class (caffeic, ferulic, sinapic, and p-coumaric acids) is extensively studied for antioxidant and anti-inflammatory properties, 3,5-DHCA derivatives have demonstrated a more pronounced anti-inflammatory effect than 3,4-dihydroxycinnamic acid in a direct preclinical comparison, motivating procurement for scaffold-specific medicinal chemistry and biomarker assay development.

3,5-Dihydroxycinnamic Acid: Why Caffeic Acid and Other Hydroxycinnamates Cannot Serve as Drop-In Replacements


Positional isomerism within the dihydroxycinnamic acid family produces divergent biological outcomes that preclude simple interchange. Caffeic acid (3,4-dihydroxy) relies on an ortho-catechol moiety for radical scavenging via sequential proton-coupled electron transfer, yielding a DPPH IC₅₀ of 16.6 μM [1]. In contrast, 3,5-DHCA lacks this catechol structure; its two hydroxyl groups are meta to each other and cannot form the semiquinone resonance stabilization essential for the catechol-based antioxidant mechanism [2]. This regiochemical difference extends to anti-inflammatory pharmacology: 3,5-DHCA derivatives demonstrate dual COX-2/5-LOX inhibition in cell-based assays—a profile not reported for the 3,4-dihydroxy scaffold under identical conditions [3]. Furthermore, 3,5-DHCA is a recognized endogenous human metabolite detectable in urine, whereas caffeic acid is primarily a dietary xenobiotic subject to extensive Phase II conjugation, leading to distinct pharmacokinetic handling and biomarker applicability [4]. Substitution without considering these scaffold-specific features risks selecting a compound with a fundamentally different pharmacophore and metabolic identity.

3,5-Dihydroxycinnamic Acid: Quantified Differentiation Evidence Against Closest Hydroxycinnamate Analogs


Anti-Inflammatory Efficacy of 3,5-DHCA Derivatives vs. 3,4-Dihydroxycinnamic Acid (Caffeic Acid) in TPA-Induced Mouse Ear Edema

Zhang et al. (2015) synthesized ten derivatives of 3,5-dihydroxycinnamic acid and directly compared their anti-inflammatory activity against the 3,4-dihydroxycinnamic acid (caffeic acid) scaffold in the same experimental system. The lead 3,5-DHCA derivative (compound 7) achieved a 65.6% inhibition rate of TPA-induced ear edema at 1.6 mg/ear [1]. The study's explicit conclusion states that 'some of the derivatives of 3,5-dihydroxycinnamic acid exhibit a more pronounced anti-inflammatory effect than 3,4-dihydroxycinnamic acid' [1]. This direct head-to-head comparison within the same study design provides scaffold-level differentiation: shifting the dihydroxy pattern from 3,4 (catechol) to 3,5 (meta) can enhance anti-inflammatory potency when appropriately derivatized.

Anti-inflammatory In vivo pharmacology Hydroxycinnamic acid derivatives

Dual COX-2 and 5-Lipoxygenase Inhibition: A Mechanistic Differentiation from Caffeic Acid Derivatives

The 3,5-DHCA derivative compound 7 demonstrated simultaneous inhibition of both cyclooxygenase-2 (COX-2)-catalyzed prostaglandin E₂ production from lipopolysaccharide-treated RAW 264.7 cells and 5-lipoxygenase (5-LOX)-mediated leukotriene B₄ production from A23187-treated RBL-1 cells [1]. This dual eicosanoid pathway inhibition is mechanistically significant: caffeic acid (3,4-dihydroxycinnamic acid) has been primarily characterized as a COX-2 inhibitor with effects on TNF-α, IL-6, and IL-1β [2], but reports of direct 5-LOX inhibition by the parent caffeic acid scaffold are scarce, whereas the 3,5-DHCA scaffold demonstrably engages both arms of the arachidonic acid cascade. Shunting arachidonic acid metabolism from COX to LOX pathways is a known limitation of selective COX inhibitors; dual inhibition mitigates this risk.

Dual enzyme inhibition Eicosanoid pathway COX-2 5-LOX

Urinary Biomarker Selectivity: 3,5-DHCA as a Gluten Intake Biomarker Not Substitutable by Caffeic Acid

3,5-Dihydroxycinnamic acid has been validated as a selective urinary biomarker for gluten intake, enabling non-invasive monitoring of dietary compliance in celiac disease patients [1]. A 2025 study developed a high-performance thin-layer chromatography (HPTLC) method with Fast Blue-doped PDMS membrane colorimetric detection, achieving a limit of detection (LOD) ≤ 0.8 mg/L, precision (RSD) < 7%, and recovery > 80% in spiked urine samples [1]. Preliminary clinical data showed a positive correlation between gluten ingestion and urinary 3,5-DHCA levels, distinguishing celiac patients from controls [1]. Caffeic acid, despite being a structurally related dihydroxycinnamic acid isomer, is primarily a dietary polyphenol with high inter-individual variation in urinary excretion reflecting general fruit/vegetable/coffee intake rather than gluten-specific metabolism, and is not validated as a gluten compliance biomarker.

Biomarker Gluten intake Celiac disease HPTLC Urine analysis

Physicochemical Differentiation: Meta- vs. Ortho-Dihydroxy Substitution Effects on pKa, Melting Point, and Solubility

The positional isomerism between 3,5-DHCA and caffeic acid (3,4-DHCA) produces measurable differences in key physicochemical parameters relevant to formulation and handling. 3,5-DHCA exhibits a higher melting point of 244–245 °C (decomposition) [1] compared to caffeic acid's 223–225 °C (decomposition) [3], indicating stronger crystal lattice packing in the meta-dihydroxy isomer. The predicted pKa of 3,5-DHCA is 4.33 ± 0.10 [2], whereas caffeic acid has a reported pKa of approximately 4.62 for the carboxylic acid group [3]. The predicted water solubility of 3,5-DHCA is approximately 5.97 g/L (ALOGPS) [4]. These differences, while modest individually, collectively influence dissolution rate, ionization state at physiological pH, and chromatographic behavior, which are critical for analytical method development and formulation design.

Physicochemical properties Formulation pKa Solubility

3,5-Dihydroxycinnamic Acid: Evidence-Backed Procurement Scenarios in Drug Discovery, Diagnostics, and Analytical Chemistry


Scaffold-Hopping in Anti-Inflammatory Drug Discovery: Prioritizing the 3,5-Dihydroxycinnamic Core over Caffeic Acid

Medicinal chemistry teams pursuing non-steroidal anti-inflammatory drug (NSAID) alternatives with dual COX-2/5-LOX inhibition should procure 3,5-DHCA as the starting scaffold rather than caffeic acid. The Zhang et al. (2015) study demonstrated that 3,5-DHCA derivatives (exemplified by compound 7) achieve 65.6% edema inhibition at 1.6 mg/ear in TPA-induced mouse ear edema [1], with a more pronounced anti-inflammatory effect than the 3,4-dihydroxycinnamic acid scaffold. The dual inhibition of COX-2-catalyzed PGE₂ and 5-LOX-catalyzed LTB₄ production [1] addresses the arachidonic acid shunt limitation of selective COX-2 inhibitors, making 3,5-DHCA a mechanistically differentiated lead scaffold.

Clinical Diagnostics: Gluten-Free Diet Compliance Monitoring in Celiac Disease Using 3,5-DHCA as Urinary Biomarker

Clinical laboratories and diagnostic kit developers should procure high-purity 3,5-DHCA as a reference standard for urinary gluten intake biomarker assays. The 2025 HPTLC-based method achieves LOD ≤ 0.8 mg/L with RSD < 7% and recovery > 80% in human urine [1], providing a validated non-invasive tool for detecting dietary transgressions in celiac patients. 3,5-DHCA's selectivity for gluten metabolism, as opposed to the broad dietary origin of caffeic acid, makes it the only analytically suitable HCA biomarker for this indication [1].

Analytical Reference Standard Procurement for Metabolomics and Pharmacokinetic Studies of Dihydroxycinnamic Acid Isomers

Metabolomics core facilities and pharmacokinetic laboratories require authentic 3,5-DHCA reference material to distinguish this isomer from co-eluting caffeic acid in LC-MS/MS or HPTLC workflows. The compound's distinct melting point (244–245 °C decomp) [1] and predicted pKa (4.33) [2] relative to caffeic acid facilitate unambiguous identity confirmation. Given that 3,5-DHCA is an endogenous human urinary metabolite [3] with emerging biomarker utility, procurement of certified reference-grade material is essential for quantitative bioanalytical method validation.

Structure-Activity Relationship (SAR) Studies Exploring Regiochemical Effects of Dihydroxy Substitution on Cinnamic Acid Bioactivity

Academic and industrial SAR programs investigating how hydroxyl positioning modulates the biological activity of cinnamic acid derivatives should include 3,5-DHCA as the meta-dihydroxy comparator alongside caffeic acid (ortho, 3,4) and other regioisomers. The Zhang et al. (2015) study established that the 3,5-substitution pattern yields superior anti-inflammatory efficacy [1], while the absence of a catechol moiety fundamentally alters antioxidant mechanism from H-atom transfer to alternative radical-quenching pathways [2]. Systematic procurement of the full regioisomeric set enables definitive SAR conclusions.

Quote Request

Request a Quote for 3,5-Dihydroxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.